molecular formula C10H26N4O9+2 B11815757 Diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;hydrate

Diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;hydrate

Cat. No.: B11815757
M. Wt: 346.34 g/mol
InChI Key: WRSUMHYBOYWMTD-UHFFFAOYSA-P
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Description

Diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;hydrate is a complex organic compound known for its chelating properties. It is commonly used in various scientific and industrial applications due to its ability to bind metal ions. This compound is also referred to as ethylenediaminetetraacetic acid diammonium salt hydrate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;hydrate typically involves the reaction of ethylenediamine with chloroacetic acid under controlled conditions. The reaction proceeds through multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product. The reaction conditions often involve maintaining specific temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous processing techniques. The raw materials are fed into the reactors, and the reaction is carefully monitored to maintain optimal conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various carboxylated derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

Diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;hydrate involves its ability to form stable chelates with metal ions. The compound has multiple carboxyl and amino groups that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in applications where metal ion control is necessary .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which provide it with distinct chelating properties. Its hydrate form also offers advantages in terms of solubility and stability in aqueous solutions .

Properties

Molecular Formula

C10H26N4O9+2

Molecular Weight

346.34 g/mol

IUPAC Name

diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;hydrate

InChI

InChI=1S/C10H16N2O8.2H3N.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*1H3;1H2/p+2

InChI Key

WRSUMHYBOYWMTD-UHFFFAOYSA-P

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[NH4+].[NH4+].O

Origin of Product

United States

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